molecular formula C9H7N3 B14680861 7H-Imidazo[1,5,4-DE]quinoxaline CAS No. 36726-38-2

7H-Imidazo[1,5,4-DE]quinoxaline

Cat. No.: B14680861
CAS No.: 36726-38-2
M. Wt: 157.17 g/mol
InChI Key: XJJFKOQNJPJYTR-UHFFFAOYSA-N
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Description

7H-Imidazo[1,5,4-DE]quinoxaline is a heterocyclic compound that belongs to the class of imidazoquinoxalines These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Imidazo[1,5,4-DE]quinoxaline typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another method involves the use of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, which undergoes intramolecular cyclization through aromatic nucleophilic substitution of halogen and subsequent autooxidation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7H-Imidazo[1,5,4-DE]quinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Aromatic nucleophilic substitution reactions are common, especially involving halogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenated derivatives react with nucleophiles like amines and thiols under basic conditions.

Major Products

Scientific Research Applications

7H-Imidazo[1,5,4-DE]quinoxaline and its derivatives have been extensively studied for their biological activities. They exhibit a wide range of pharmacological properties, including:

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]quinoxaline: Shares a similar fused ring system but differs in the position of the nitrogen atoms.

    Pyrrolo[1,2-a]quinoxaline: Contains a pyrrole ring instead of an imidazole ring.

    Thiazolo[3,4-a]quinoxaline: Features a thiazole ring fused to the quinoxaline moiety.

Uniqueness

7H-Imidazo[1,5,4-DE]quinoxaline is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of biological targets makes it a versatile compound in medicinal chemistry .

Properties

CAS No.

36726-38-2

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

1,3,9-triazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,8,10-pentaene

InChI

InChI=1S/C9H7N3/c1-2-7-9-8(3-1)11-6-12(9)5-4-10-7/h1,3-6H,2H2

InChI Key

XJJFKOQNJPJYTR-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C3C1=NC=CN3C=N2

Origin of Product

United States

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